Boc-D-tryptophanol

Descripción

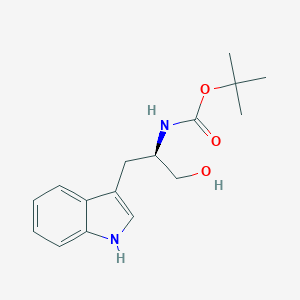

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQUFUAEKORKL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609578 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158932-00-4 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Boc D Tryptophanol and Its Derivatives

Protection Strategies of D-Tryptophan for Boc-D-Tryptophanol Synthesis

The initial and critical step in the synthesis of this compound is the protection of the reactive groups of the D-tryptophan precursor, namely the α-amino group and the indole (B1671886) nitrogen.

N-alpha-Boc Protection of D-Tryptophan

The most common method for protecting the α-amino group of D-tryptophan is through the introduction of a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting D-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov The reaction is generally carried out in a mixed solvent system, such as water and dioxane, with a base like sodium hydroxide (B78521). nih.gov This process yields Nα-Boc-D-tryptophan, a stable intermediate that can be used in subsequent synthetic steps. nih.govpeptide.comruifuchemical.comsigmaaldrich.com The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org

Side Chain Protection of Indole Nitrogen (e.g., Formyl Group) in D-Tryptophan

While in some synthetic routes the indole nitrogen of tryptophan remains unprotected, its protection is often necessary to prevent side reactions, such as oxidation or alkylation, during subsequent synthetic manipulations. peptide.com A frequently used protecting group for the indole nitrogen in Boc-based chemistry is the formyl (For) group. peptide.compeptide.com Nα-Boc-Nin-formyl-D-tryptophan is a versatile derivative that enhances stability and allows for selective modifications. chemimpex.comgoogle.com The formyl group can be introduced using an excess of formic acid and is advantageous because it can be removed under specific conditions, such as with piperidine (B6355638) in DMF or during HF cleavage. peptide.comug.edu.pl This protection strategy is particularly important in solid-phase peptide synthesis (SPPS) to prevent unwanted additions to the indole ring. peptide.com Another protecting group used for the indole nitrogen, especially in Fmoc chemistry, is the Boc group itself, leading to the formation of Fmoc-Trp(Boc)-OH. peptide.com

Approaches to this compound Formation

Once the protecting groups are in place, the formation of this compound can be achieved through the chemical modification of the protected D-tryptophan.

Conversion from Boc-D-Tryptophan

The direct conversion of Boc-D-tryptophan to this compound involves the reduction of the carboxylic acid functional group to a primary alcohol. This transformation requires the use of a suitable reducing agent that does not affect the Boc protecting group or the indole ring.

Esterification Methods

Esterification of the carboxylic acid of Boc-D-tryptophan is a common intermediate step. For instance, N-Boc-L-tryptophan methyl ester has been used as a starting material in various synthetic procedures. orgsyn.org The ester can then be reduced to the corresponding alcohol, this compound. Esterification can be achieved using methods such as reaction with an alkyl halide in the presence of a base or with an alcohol under acidic conditions. For example, D-tryptophan can be esterified to form D-tryptophan lower alcohol ester hydrochlorides. google.com The resulting ester of Boc-D-tryptophan can then be subjected to reduction to yield this compound.

Asymmetric Synthesis Approaches Involving D-Tryptophan Precursors

Asymmetric synthesis is crucial for producing enantiomerically pure compounds like this compound. Several strategies have been developed to synthesize tryptophan derivatives with high stereoselectivity. One approach involves the asymmetric alkylation of pseudoephedrine glycinamide, which can be hydrolyzed to yield D- or L-α-amino acids with high enantiomeric purity. acs.org Another method is the palladium-mediated heteroannulation reaction of substituted o-iodoanilines with a chiral internal alkyne, which has been used for the large-scale synthesis of optically active tryptophan derivatives. nih.govresearchgate.net Phase-transfer catalysis has also been employed for the asymmetric alkylation of glycine (B1666218) derivatives to produce chiral tryptophan analogs. thieme-connect.com Furthermore, enzymatic resolutions and the use of chiral auxiliaries in Strecker amino acid synthesis are effective methods for obtaining enantiomerically pure tryptophan derivatives. researchgate.netrsc.org These asymmetric methods, starting from D-tryptophan precursors or constructing the chiral center, are fundamental to obtaining the desired D-enantiomer for the synthesis of this compound.

Chiral Pool Utilization in Asymmetric Synthesis

Chiral pool synthesis is a straightforward approach that utilizes readily available chiral molecules, such as amino acids, as starting materials to construct more complex chiral targets without the need for an asymmetric induction step. This method is particularly advantageous when the target molecule shares a similar chirality with an inexpensive, naturally occurring compound.

D-tryptophan and its derivatives are valuable chiral pool reagents for the synthesis of various complex molecules. nih.gov The inherent chirality of D-tryptophan can be transferred through successive reactions to create new stereocenters in the target molecule. semanticscholar.org For instance, the total synthesis of the indole alkaloids (+)-geissoschizine and (+)-Na-methylvellosimine has been achieved starting from D-tryptophan. nih.gov Similarly, D-tryptophan methyl ester has been utilized in the diastereoselective Pictet-Spengler cyclization to produce tricycle compounds that are key intermediates in the synthesis of verruculogen (B192650) and fumitremorgin A. semanticscholar.org

The synthesis of N-Boc-L-tryptophan, a protected form of tryptophan, is a common preliminary step. This is typically achieved by reacting L-tryptophan with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. nih.gov This protected amino acid can then be used in further synthetic transformations.

The chirality of D-tryptophan can effectively guide diastereoselective reactions to create specific stereoisomers. A notable example is the copper-catalyzed arylation of tryptophan derivatives, which proceeds with high site- and diastereoselectivity to yield aryl pyrroloindoline products. nih.gov This transformation allows for the transmission of stereochemical information from the α-carbon of tryptophan to the newly formed quaternary center. nih.gov

Another example is the diastereoselective Pictet-Spengler cyclization of N-Boc-L-tryptophan methyl ester derivatives, where the chirality of the tryptophan starting material influences the formation of a new stereocenter in the resulting indole system. semanticscholar.org This approach has been instrumental in the total synthesis of natural products like (+)-naseseazines A and B. nih.gov The choice of reagents and reaction conditions can be optimized to achieve high diastereomeric ratios. semanticscholar.org

Tryptophan as a Chiral Pool Reagent

Metal-Catalyzed Asymmetric Synthesis (e.g., Ir-catalyzed)

Transition metal-catalyzed reactions offer a powerful tool for the synthesis of chiral molecules, including derivatives of this compound. uniurb.it Iridium-catalyzed reactions, in particular, have gained prominence for their high efficiency and enantioselectivity in various transformations. nih.gov

Iridium-catalyzed asymmetric hydrogenation is a key method for producing chiral amines. d-nb.infoub.edu These reactions often utilize chiral phosphoramidite (B1245037) or phosphinooxazoline ligands to achieve high levels of enantioselectivity. d-nb.infoub.edu For instance, iridium complexes with P-stereogenic phosphinooxazoline ligands derived from L-threonine have shown excellent performance in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, achieving up to 99% ee. ub.edu

Furthermore, iridium-catalyzed direct asymmetric reductive amination (DARA) of ketones with primary alkyl amines provides a highly efficient route to chiral secondary N-alkyl amines. d-nb.info This method can be performed with very low catalyst loadings (e.g., 0.05 mol%). d-nb.info

The development of novel ligands, such as hybrid (phosphoramidite,olefin) ligands, has expanded the scope of iridium-catalyzed asymmetric allylic substitution reactions, allowing for the use of unprotected allylic alcohols as substrates. nih.gov Synergistic catalysis, combining iridium with other catalysts like organocatalysts or other transition metals, has further broadened the utility of these reactions. sioc-journal.cn

Biocatalytic Processes for D-Tryptophan and Analogs

Biocatalytic methods offer a green and highly selective alternative for the synthesis of D-amino acids and their derivatives. mdpi.comresearchgate.net Enzymes can catalyze reactions with high enantio- and regioselectivity, often under mild conditions and without the need for protecting groups. nih.govcaltech.edu

Several enzymatic approaches are employed for the production of D-amino acids, including the use of hydantoinases, N-acyl-D-amino acid amidohydrolases, D-amino acid dehydrogenases, and L-amino acid oxidases. researchgate.net For instance, D-tryptophan can be synthesized from L-indolylmethylhydantoin using a combination of hydantoin (B18101) racemase, D-hydantoinase, and D-carbamoylase, achieving a high yield and enantiomeric excess. mdpi.comnih.gov

The enzyme tryptophan synthase (TrpS) is particularly useful for synthesizing tryptophan analogs. nih.govchim.it By engineering TrpB, a subunit of tryptophan synthase, researchers have created biocatalysts capable of producing a wide range of tryptophan analogs from serine and the corresponding indole derivatives. nih.gov Directed evolution has been applied to TrpB to improve its activity towards challenging substrates. nih.gov

Another strategy involves the stereoinversion of L-amino acids to their D-counterparts. nih.govd-nb.info This can be achieved using a multi-enzyme system, for example, by combining an L-amino acid deaminase with a D-aminotransferase. mdpi.comnih.gov This method has been used to produce various D-tryptophan derivatives with high conversion yields and enantiomeric excess. nih.gov

Multi-step Synthetic Routes

The synthesis of this compound and its derivatives often involves multi-step sequences to build the desired molecular complexity. uniurb.it These routes can combine various synthetic strategies, including those mentioned above.

A common starting point is the protection of the amino group of D-tryptophan with a Boc group. nih.govnih.gov This is typically done by reacting D-tryptophan with di-tert-butyl dicarbonate. nih.gov The resulting Boc-D-tryptophan can then undergo further transformations. For example, a two-step approach has been developed for the synthesis of enantiopure bromotryptophans from unprotected bromoindoles. researchgate.net This involves the reaction of indole nucleophiles with a cyclic sulfamidate derived from D-serine, followed by deprotection. researchgate.net

Negishi cross-coupling reactions provide a mild method for the direct functionalization of halogenated tryptophans with alkyl iodides, offering a route to various tryptophan regioisomers. d-nb.info This strategy has been used to synthesize Nα-Boc-β-iodoalanine methyl ester derivatives. d-nb.info

The synthesis of more complex derivatives, such as those with substitutions on the indole ring, often requires carefully planned multi-step routes. For example, the synthesis of C4-substituted tryptophan derivatives can be achieved through the direct functionalization of N-acetyl 4-boronate tryptophan methyl ester via transition metal-catalyzed cross-coupling reactions. uniurb.it

Deprotection Strategies for Boc-Protected Tryptophanol and its Derivatives

The removal of the Boc (tert-butyloxycarbonyl) protecting group is a crucial step in many synthetic sequences. The Boc group is sensitive to acidic conditions, and its removal typically involves treatment with an acid. researchgate.nethighfine.com

Common reagents for Boc deprotection include trifluoroacetic acid (TFA), often used as a 50% solution in a solvent like dichloromethane (B109758). highfine.comrsc.org Other acidic conditions that can be employed are hydrochloric acid in organic solvents, phosphoric acid, and sulfuric acid. nih.govresearchgate.net

Milder and more selective deprotection methods have also been developed to be compatible with sensitive functional groups. nih.govmdpi.com For example, a solution of p-toluenesulfonic acid in a mixture of trifluoroethanol and dichloromethane can gently remove the Boc group. researchgate.net Another mild method utilizes oxalyl chloride in methanol, which can selectively deprotect the N-Boc group in the presence of other acid-labile functionalities. nih.govrsc.org This method is effective for a wide range of substrates, including aliphatic, aromatic, and heterocyclic compounds. rsc.org

Mild Deprotection Conditions

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under various conditions and ease of removal. fishersci.co.ukjkchemical.com However, traditional deprotection methods often rely on strong acids like trifluoroacetic acid (TFA), which can be harsh for sensitive substrates containing acid-labile functionalities. fishersci.co.uknih.gov Consequently, the development of mild deprotection strategies for Boc-protected compounds, including this compound and its derivatives, is of significant interest.

One reported mild method for the deprotection of N-Boc groups utilizes oxalyl chloride in methanol. nih.govrsc.org This approach is effective for a range of substrates, including aromatic, aliphatic, and heterocyclic compounds. rsc.org The reactions typically proceed at room temperature over 1 to 4 hours, affording the deprotected amines in high yields, often exceeding 70-90%. nih.govrsc.org A key advantage of this method is its tolerance for other functional groups. For instance, in the synthesis of a dual inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1) and DNA polymerase gamma, traditional acid-mediated deprotection of the N-Boc protected precursor failed, leading to the cleavage of an ester bond. nih.gov However, the oxalyl chloride/methanol system successfully removed the Boc group without affecting the rest of the molecule. nih.gov

A comparative study using N-Boc-L-tryptophan as a model substrate demonstrated the efficiency of the oxalyl chloride–methanol system. rsc.org Complete conversion to L-tryptophan was observed within 3 hours, whereas a conventional HCl–methanol system showed no significant deprotection under the same conditions. rsc.org This suggests a mechanism more complex than the simple in situ generation of HCl. rsc.org

Another mild technique involves the use of silica (B1680970) gel under low pressure. researchgate.net This method has shown selectivity in removing Boc groups attached to nitrogen atoms that are part of an aromatic system or are in conjugation with an aromatic or carbonyl group, while leaving Boc groups on aliphatic amines intact. researchgate.net The process involves dissolving the Boc-protected substrate in a solvent like methylene (B1212753) chloride, evaporating it onto silica gel, and then heating it under vacuum. researchgate.net This technique has been successfully applied to tryptophan derivatives, achieving high yields. researchgate.net

The table below summarizes various mild deprotection conditions for N-Boc groups, which are applicable to derivatives of this compound.

Table 1: Mild Deprotection Conditions for N-Boc Groups

| Reagent/Method | Solvent | Conditions | Substrate Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxalyl Chloride | Methanol | Room Temp, 1-4 h | Aromatic, Heterocyclic, Aliphatic Amines | >70-90 | nih.govrsc.org |

| Silica Gel (35-70 Mesh) | Methylene Chloride | 50°C, 0.2 mmHg | N-Boc in conjugation with aromatic/carbonyl | 80-94 | researchgate.net |

| Montmorillonite K10 clay | Dichloroethane | N/A | Aromatic N-Boc amines | N/A | jkchemical.com |

| Magnesium Perchlorate | Acetonitrile (B52724) | N/A | N-Boc amides or carbamates | N/A | researchgate.net |

Chemical Transformations and Derivatization of Boc D Tryptophanol

Functionalization of the Indole (B1671886) Ring System

The indole moiety of tryptophan is a privileged scaffold in medicinal chemistry, and its selective functionalization is crucial for developing novel therapeutic agents. The C7 position, in particular, has been a target for modification to create structurally diverse analogues.

C7-Derivatization (e.g., Boronation, Halogenation, Hydroxylation, Arylation)

Selective functionalization of the C7 position of the indole ring in tryptophan derivatives is a significant challenge due to the inherent reactivity of other positions, such as C2. csic.esnih.gov A robust strategy to achieve C7 selectivity involves a two-step, one-pot iridium-catalyzed C2/C7-diboronation followed by a palladium-catalyzed C2-selective protodeboronation. google.comsmolecule.comcam.ac.uk This method provides efficient access to C7-boroindoles, which are versatile intermediates for further derivatization. google.comrsc.orgnih.gov

Boronation: The process begins with the diboronation of a protected tryptophan derivative, such as N-Boc-tryptophan methyl ester, at the C2 and C7 positions. google.comacs.org Subsequent selective removal of the C2-boronate ester is achieved using a palladium catalyst in acetic acid, yielding the desired C7-boronated tryptophan derivative in high yield. lookchem.com This sequence has been successfully applied to tryptophol (B1683683) (the parent alcohol of tryptophanol), indicating its applicability to Boc-D-tryptophanol. google.com

Halogenation, Hydroxylation, and Arylation: The resulting C7-boroindole is a key precursor for introducing a variety of functional groups. cam.ac.uk

Halogenation can be achieved by treating the C7-borotryptophan derivative with copper(II) halides (CuCl₂, CuBr₂, CuI₂) to yield the corresponding 7-chloro, 7-bromo, and 7-iodo derivatives. smolecule.comcam.ac.uk

Hydroxylation to produce 7-hydroxy tryptophan derivatives is also possible from the C7-boronated intermediate. smolecule.comrsc.org

Arylation is accomplished via Suzuki-Miyaura cross-coupling reactions, where the C7-boroindole is coupled with various aryl halides to furnish C7-aryl tryptophan derivatives. nih.govcam.ac.uk

Enzymatic methods also provide a direct route to halogenated tryptophans. Flavin-dependent halogenases (FDHs) can regioselectively halogenate the tryptophan indole ring. nih.gov For instance, the tryptophan 7-halogenases, such as RebH and PrnA, specifically catalyze chlorination or bromination at the C7 position. nih.govrsc.org These enzymatically produced 7-bromo-tryptophan derivatives can then undergo chemocatalytic Suzuki-Miyaura cross-coupling to yield diverse C7-aryl analogues in a one-pot reaction sequence.

| Transformation | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Boronation | N-Boc-tryptophan methyl ester | 1) Ir-catalyzed diboronation 2) Pd(OAc)₂, AcOH, 30 °C | C7-boronated N-Boc-tryptophan methyl ester | 84% | google.com |

| Bromination | C7-boronated N-Boc-tryptophan derivative | CuBr₂ | 7-Bromo-N-Boc-tryptophan derivative | High Yield | smolecule.com |

| Arylation | C7-boronated N-Boc-tryptophan derivative | Aryl halide, Pd catalyst, base | C7-Aryl-N-Boc-tryptophan derivative | Good Yield | cam.ac.uk |

| Enzymatic Bromination | L-tryptophan | Tryptophan 7-halogenase, NaBr, O₂ | 7-Bromo-L-tryptophan | - |

Alkylation of the Indole Nitrogen

Alkylation of the indole nitrogen (N1 position) is another important modification that increases the lipophilicity of tryptophan derivatives. researchgate.net This transformation is typically achieved by treating an Nα-Boc protected tryptophan ester with an alkyl halide in the presence of a base. researchgate.net For instance, N-Boc-Trp-OMe can be N1-alkylated with 5-(Boc-amino)pentyl mesylate using sodium hydride (NaH) as the base. researchgate.net A one-pot procedure for both esterification and N1-alkylation of Boc-Trp-OH has also been reported, using an alkyl bromide and sodium hydroxide (B78521) in DMSO, followed by hydrolysis of the resulting ester. researchgate.netresearchgate.net While these examples utilize Boc-tryptophan or its methyl ester, the methodology is directly applicable to this compound, provided the primary alcohol is compatible with the reaction conditions or temporarily protected.

Derivatization at the Hydroxyl Group

The primary alcohol of this compound is a key site for derivatization, allowing for the formation of esters and ethers. Standard organic synthesis methods are applicable for these transformations.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its activated derivatives. A common method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach is widely used for coupling alcohols to carboxylic acids. Alternatively, the alcohol can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a base to form the corresponding ester. researchgate.net

Etherification: The formation of an ether linkage at the primary alcohol can be achieved through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups. The synthesis of tryptophan-glycerol-ether surfactants has been reported, demonstrating the formation of an ether bond on a related backbone. csic.es

Formation of Peptide Bonds and Amide Derivatives

While this compound itself cannot form a peptide bond as the C-terminus due to the lack of a carboxylic acid, its derivatives are central to peptide and amide synthesis. The Nα-Boc protected amino group and the primary alcohol can both be leveraged to form amide linkages through different pathways.

One direct chemoenzymatic approach involves the use of an adenylating enzyme. The first adenylation domain of tyrocidine synthetase 1 (TycA-A) can activate the carboxyl group of D-tryptophan, allowing for subsequent nucleophilic attack by various primary or secondary amines to form diverse tryptophyl-N-alkylamides. nih.govd-nb.infowaseda.jpresearchgate.net This method is notable for its broad substrate flexibility, including accepting D-tryptophan. nih.govd-nb.info

A second pathway involves the chemical modification of this compound. The primary alcohol can be oxidized to an aldehyde, yielding Boc-D-tryptophanal. This aldehyde is a substrate for reductive amination, where it reacts with a primary or secondary amine to form an imine, which is then reduced in situ to yield a new secondary or tertiary amine, respectively. nih.govsyr.edursc.org This process effectively creates an alkylated amine derivative.

For incorporation into traditional peptide synthesis, this compound must first be oxidized to its corresponding carboxylic acid, Boc-D-tryptophan. Once formed, this acid can participate in standard peptide coupling reactions.

Coupling Agents and Reaction Conditions

The formation of an amide bond from the corresponding carboxylic acid (Boc-D-tryptophan) requires the use of coupling agents to activate the carboxyl group for nucleophilic attack by an amine. A wide variety of such reagents have been developed for peptide synthesis.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are classic coupling agents. Current time information in Bangalore, IN. Their efficiency is often enhanced by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which minimize side reactions and reduce racemization. rsc.org

Uronium/aminium salts, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that lead to rapid amide bond formation with minimal side products. rsc.org These reagents are widely used in both solution-phase and solid-phase peptide synthesis (SPPS).

| Coupling Agent Class | Example | Typical Additive | Key Feature |

|---|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, HOAt | Widely used, cost-effective. Current time information in Bangalore, IN.rsc.org |

| Uronium/Aminium Salts | HCTU, HATU | - | High efficiency, fast reaction rates, low racemization. rsc.org |

| Phosphonium Salts | BOP, PyBOP | - | Effective for hindered couplings. |

| Imidazolium | CDI | - | Used for activating acids to form aldehydes or amides. researchgate.net |

Stereospecific Transformations

The inherent chirality of this compound makes it a valuable starting material for stereospecific reactions. One of the most significant transformations for tryptophan derivatives is the Pictet-Spengler reaction, which constructs the tetrahydro-β-carboline skeleton found in many natural alkaloids. nih.gov

The reaction involves the condensation of a β-arylethylamine (such as D-tryptophanol or its corresponding ester) with an aldehyde or ketone in the presence of an acid catalyst. nih.govnrochemistry.com This process forms a new six-membered ring through an intramolecular electrophilic substitution on the indole nucleus. The stereochemical outcome of the reaction (i.e., the formation of cis or trans diastereomers) is highly dependent on the reaction conditions, including the choice of acid catalyst and solvent. researchgate.net For example, the reaction of D-tryptophan methyl ester with piperonal (B3395001) can be directed to yield the cis isomer with high selectivity (99:1) by using nitromethane (B149229) or acetonitrile (B52724) as the solvent. researchgate.net The use of (S)-tryptophanol as the chiral source has been shown to lead to the stereoselective synthesis of indolo[2,3-a]quinolizidines. The stereoselectivity can even be inverted from the trans to the cis isomer by switching the acid catalyst from HCl to BF₃·Et₂O.

This transformation highlights how the stereocenter of D-tryptophanol can be used to control the formation of new stereocenters in complex heterocyclic products, making it a cornerstone reaction in the asymmetric synthesis of indole alkaloids.

Applications of Boc D Tryptophanol in Advanced Research

Medicinal Chemistry and Drug Design

The strategic use of Boc-D-tryptophanol is a cornerstone in the field of medicinal chemistry, where it serves as a critical building block for creating novel therapeutic agents. chemimpex.comguidechem.com The Boc protecting group is instrumental in controlling chemical reactions during the synthesis of complex molecules, ensuring that specific functional groups react in a desired sequence. genscript.com

Design of Compounds Targeting Neurotransmitter Systems and Receptor Interactions (e.g., Serotonin (B10506) Receptors)

This compound is integral to the design of compounds that interact with neurotransmitter systems, particularly those involving serotonin receptors. chemimpex.comnetascientific.com Serotonin, a key neurotransmitter, is involved in regulating mood, appetite, and other physiological processes. nih.gov The development of molecules that can selectively target serotonin receptors is a major focus in the search for treatments for neurological and psychiatric conditions. numberanalytics.com The incorporation of the D-tryptophan moiety from this compound can influence the binding affinity and selectivity of these synthetic compounds for various serotonin receptor subtypes. netascientific.com

Understanding the intricate interactions between neurotransmitters is crucial for developing effective therapies. numberanalytics.com For instance, the interplay between serotonin and other neurotransmitters like GABA and dopamine (B1211576) highlights the complexity of neurological regulation. numberanalytics.commdpi.com Researchers utilize derivatives of this compound to probe these interactions and design molecules with specific modulatory effects.

Development of Bioactive Peptides and Drug Candidates

This compound is a fundamental component in the synthesis of bioactive peptides, which are short chains of amino acids with a wide range of biological activities. mdpi.comnih.gov These peptides are promising candidates for new drugs due to their high specificity and safety profiles. rsc.org The use of D-amino acids like D-tryptophan can enhance the stability of peptides against degradation by enzymes in the body, a significant advantage for therapeutic applications. acs.orggoogle.com

The process of solid-phase peptide synthesis (SPPS) often employs Boc-protected amino acids, including this compound, to construct peptide chains with precise sequences. rsc.org This method allows for the creation of a diverse array of peptides for screening and development as potential drug candidates targeting a variety of diseases. mdpi.com

Table 1: Examples of Bioactive Peptides and Their Applications

| Bioactive Peptide Class | Therapeutic Application Areas | Reference |

| Antimicrobial Peptides | Infectious Diseases | acs.org |

| Neuropeptides | Neurological Disorders | mdpi.com |

| Hormone Analogues | Metabolic Disorders, Cancer | mdpi.com |

| Enzyme Inhibitors | Various Diseases | mdpi.com |

Role in the Synthesis of Specific Pharmacological Agents (e.g., Growth Hormone Releasing Inhibitors)

The synthesis of specific pharmacological agents, such as inhibitors of growth hormone-releasing hormone (GHRH), can involve the use of this compound. GHRH antagonists are being investigated for their potential in cancer therapy. mdpi.com The incorporation of unnatural amino acids, including D-isomers, into peptide-based GHRH antagonists can improve their binding affinity and stability. mdpi.com

The regulation of growth hormone (GH) secretion is complex, involving various neurotransmitters and hormones, including serotonin and somatostatin (B550006) (a growth hormone release-inhibiting hormone). nih.govnih.govksumsc.com Research has shown that certain serotonin receptor subtypes play a stimulatory role in GH secretion, possibly by modulating somatostatin release. nih.gov This connection highlights the potential for developing compounds that target these pathways for therapeutic purposes.

Precursor for Peptide Mimetics

This compound serves as a precursor for the creation of peptide mimetics, which are molecules designed to mimic the structure and function of natural peptides. google.com A significant challenge in using peptides as drugs is their rapid breakdown by enzymes in the body. rsc.org Peptide mimetics, often constructed with non-natural amino acids like D-tryptophan, are designed to be more resistant to this enzymatic degradation, leading to a longer duration of action in the body. acs.orggoogle.com

The "retro-inverso" approach is one strategy used to create peptide mimetics, where the sequence of amino acids is reversed and their stereochemistry is inverted from L- to D-amino acids. google.com This results in a molecule that can maintain a similar three-dimensional structure to the original peptide but is less susceptible to proteolysis.

Research into Antitumor Agents and Proliferation in Tumor Cells

This compound and its derivatives are actively being investigated for their potential as antitumor agents. mdpi.com Scientists are synthesizing and screening new compounds derived from tryptophanol for their ability to inhibit the growth of cancer cells. mdpi.com Some of these compounds have shown selectivity for certain cancer cell lines and have been found to induce apoptosis, or programmed cell death, in tumor cells. mdpi.com

A key area of cancer research focuses on the metabolism of tryptophan in tumor cells. nih.govfrontiersin.org Tumors often exhibit altered tryptophan metabolism, which can help them evade the immune system and promote their own growth. nih.govfrontiersin.org The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) plays a crucial role in this process by breaking down tryptophan. frontiersin.orgmdpi.com

The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine (B1673888), in the tumor microenvironment can suppress the activity of immune cells that would normally attack the cancer. frontiersin.orgmdpi.com Therefore, inhibiting enzymes like IDO1 is a promising strategy for cancer immunotherapy. frontiersin.org Research in this area includes the development of tryptophan mimetics and other molecules that can interfere with these metabolic pathways to restore an effective anti-tumor immune response. frontiersin.org

Boron Neutron Capture Therapy (BNCT) Agents

This compound serves as a crucial precursor in the synthesis of advanced agents for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. BNCT relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells, which, upon irradiation with a neutron beam, releases high-energy alpha particles and lithium-7 (B1249544) nuclei, causing localized cell death. nih.gov The effectiveness of BNCT is highly dependent on the development of boron delivery agents that can achieve high tumor-to-normal tissue (T/N) concentration ratios.

Researchers have explored Boc-protected tryptophan derivatives as carriers for boron, aiming to leverage the natural affinity of amino acid transporters that are often overexpressed in tumor cells. researchgate.net Studies have involved the synthesis of various boronated tryptophan derivatives, where the Boc (tert-butoxycarbonyl) protecting group plays a role in modifying the compound's properties to enhance cellular uptake and stability.

For instance, research has been conducted on 5- and 6-boronated and 2,7-diboronated tryptophans. nih.govfrontiersin.org In these studies, fully protected tryptophan derivatives, including those with Boc groups, have demonstrated significant boron accumulation in cancer cell lines. One study highlighted that a tri-Boc-protected 6-boronopinacol tryptophan derivative (TB-6-BT) achieved a boron-10 concentration of 300 ppm in two different tumor cell lines, with a T/N ratio between 5.19 and 5.25 after 4 hours. Another derivative, TB-5-BT, reached 300 ppm after 2 hours in U87-MG cells and exhibited a T/N ratio greater than 9.66 in LN229 cells after 1 hour. These findings are notable when compared to the clinically used agent, boronophenylalanine (BPA), which shows a lower T/N ratio and accumulation. The success of these Boc-protected derivatives in preclinical studies underscores their potential for developing more effective BNCT agents, warranting further investigation in animal models. nih.gov

Table 1: Boron Accumulation in Tumor Cells by Boc-Protected Tryptophan Derivatives This table is for illustrative purposes and synthesizes data from cited research.

| Compound | Cancer Cell Line | Incubation Time (hours) | Boron-10 Accumulation (ppm) | Tumor/Normal (T/N) Ratio | Reference |

| TB-5-BT | U87-MG | 2 | ~300 | Not Specified | |

| TB-5-BT | LN229 | 1 | ~450 | >9.66 | |

| DBA-5-BT | U87-MG | 2 | ~300 | Not Specified | |

| TB-6-BT | U87-MG / LN229 | 4 | ~300 | 5.19–5.25 | |

| BPA (Reference) | LN229 | 1 | <50 | ~2.3 |

Immunomodulatory Properties

The immunomodulatory potential of D-tryptophan and its metabolites is an active area of investigation. researchgate.netfrontiersin.org Tryptophan metabolism is known to play a significant role in regulating immune responses. frontiersin.org Metabolites along the kynurenine pathway, for example, can influence the activity of various immune cells, including T cells, and modulate inflammatory processes. nih.gov Some tryptophan metabolites are known to have anti-inflammatory functions, while others can be pro-inflammatory. frontiersin.org

Recent bibliometric analyses have highlighted that future research on D-tryptophan should focus on its biological functions in immunomodulation. researchgate.netfrontiersin.org Studies have begun to explore its potential in the context of allergic diseases. researchgate.netfrontiersin.org However, research specifically detailing the immunomodulatory properties of this compound is limited. The introduction of the Boc protecting group alters the chemical structure and properties of the native D-tryptophanol, which could, in turn, affect its interaction with immune receptors and metabolic pathways. The precise effects of this modification on the immunomodulatory activity of the molecule remain a subject for future scientific inquiry.

Studies in Atherosclerosis and Osteoporosis Therapies

Research has suggested a role for D-tryptophan in the therapy of atherosclerosis and osteoporosis. researchgate.netfrontiersin.org These conditions, while distinct, share some common underlying pathological mechanisms, such as inflammation. mdpi.com

Atherosclerosis is a chronic inflammatory disease of the arteries, and there is growing interest in novel therapeutic agents that can modulate this process. mdpi.com Similarly, osteoporosis, a disease characterized by low bone mass and micro-architectural deterioration, also involves inflammatory pathways. scirp.org While general studies point towards the potential therapeutic role of D-tryptophan in these diseases, the use of this compound specifically in these contexts has not been extensively documented in available research. researchgate.netfrontiersin.org The potential benefits of using the Boc-protected form, such as altered bioavailability or targeted delivery, are yet to be explored in dedicated studies on atherosclerosis and osteoporosis.

Research into Antimicrobial Agents

This compound is of interest in the development of new antimicrobial agents. The unique structure of the tryptophan indole (B1671886) side chain is a key feature in many natural and synthetic antimicrobial peptides. mdpi.comrsc.org Research has shown that protecting amino acids with groups like Boc can lead to compounds with notable antibacterial activity.

One study demonstrated that dipeptides constructed from hydrophobic amino acids, including tryptophan, and subsequently protected with a Boc group, exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe were synthesized and shown to eradicate and disrupt biofilms, a critical factor in persistent infections. These Boc-protected dipeptides were found to permeabilize bacterial membranes, leading to cell death.

Furthermore, studies on other tryptophan derivatives have reinforced the importance of this amino acid in antimicrobial activity. Bis(tryptophan) compounds, for example, have shown potency against various bacteria, including resistant strains. mdpi.com While much of the research focuses on peptides or other complex derivatives, the findings strongly suggest that the core structure of a Boc-protected tryptophan, such as this compound, is a promising scaffold for designing novel antimicrobial agents. mdpi.com

Table 2: Antimicrobial Research Involving Boc-Protected Amino Acid Derivatives This table is for illustrative purposes and synthesizes data from cited research.

| Compound/Derivative Type | Target Organisms | Key Finding | Reference |

| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative bacteria | Biofilm eradication and disruption; membrane permeabilization. | |

| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative bacteria | Biofilm eradication and disruption; membrane permeabilization. | |

| Boc-protected Amino Acids (general) | E. coli, S. aureus, B. subtilis, P. aeruginosa | Overcomes antibiotic resistance when used with conventional antibiotics. | |

| Bis(tryptophan)s (D- and L-isomers) | S. aureus, E. coli (including resistant strains) | Potent antimicrobial activity; membrane permeability enhancement. | mdpi.com |

Material Science and Polymer Chemistry

Incorporation into Polymeric Nanoparticles

This compound and its L-isomer counterpart are valuable building blocks in material science for creating functional polymeric nanoparticles. These nanoparticles are engineered for a variety of applications, most notably in advanced drug delivery systems. scirp.orgnih.gov The incorporation of the Boc-tryptophan moiety can impart specific properties to the nanoparticles, such as responsiveness to environmental stimuli like pH.

For example, researchers have synthesized block copolymers using Boc-L-tryptophan acryloyloxyethyl ester (Boc-L-Trp-HEA). researchgate.net These copolymers were found to self-assemble into pH-responsive water-soluble nanostructures after the Boc group was removed. At physiological pH, they formed vesicles (polymersomes), while at acidic pH (below 5.2), they transitioned into micelles. researchgate.net This pH-induced reversible transformation is a highly desirable feature for targeted drug delivery, as it could allow for the controlled release of a therapeutic payload in the acidic microenvironment of a tumor.

In another study, nanoparticles were generated directly from the self-assembly of N-alpha-(9-fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-L-tryptophan [Fmoc-Trp(Boc)-OH]. scirp.org These nanoparticles were stable under various conditions and showed responsiveness to pH changes. They were capable of encapsulating and releasing bioactive molecules and demonstrated high cellular uptake, making them effective in delivering drugs to glioma cells. scirp.org Although these examples use the L-isomer, the principles of self-assembly and stimuli-responsiveness are directly applicable to polymers and nanoparticles derived from this compound.

Synthesis of Functional Polymers with Tryptophan Moieties

The synthesis of functional polymers incorporating tryptophan moieties is a significant area of research, and Boc-protected tryptophan derivatives are key starting materials. These polymers can exhibit a range of "smart" behaviors, such as responding to changes in temperature or pH, making them suitable for applications in biotechnology and medicine. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique used for this purpose. In one study, the monomer 4-vinylbenzyl N-[(tert-Butoxy)carbonyl]-L-tryptophan (Boc-TrpVBz) was synthesized and polymerized via RAFT. researchgate.net The resulting homopolymer, poly(Boc-TrpVBz), displayed interesting dual thermoresponsive properties. It showed an upper critical solution temperature (UCST) in mixed organic-aqueous solvents and a lower critical solution temperature (LCST) in aqueous solution upon the addition of certain salts. researchgate.net The ability to tune these properties by altering solvent composition or salt concentration makes these polymers highly versatile.

After polymerization, the Boc group can be easily removed under acidic conditions, exposing the primary amine on the tryptophan residue. mdpi.com This deprotection step converts the polymer into a cationic, pH-responsive polyelectrolyte, further expanding its functional capabilities. mdpi.com While existing detailed studies often feature the more common L-enantiomer, the synthetic methodologies are generally applicable to this compound for the creation of functional polymers with unique chiral properties. researchgate.netmdpi.com

Biochemical and Biological Pathway Studies

This compound plays a significant, albeit indirect, role in the study of various biochemical and biological pathways. Its structural similarity to tryptophan and its derivatives allows it to be used as a tool to probe and understand complex metabolic and signaling processes.

Tryptophan Metabolism Research

Tryptophan metabolism is a critical area of study, involving pathways like the kynurenine and serotonin pathways that produce a variety of bioactive compounds. nih.gov These metabolites are integral to regulating physiological functions such as inflammation, immune responses, and neurological processes. nih.gov While direct research on the metabolic fate of this compound is not extensively documented, its relevance lies in its relationship to D-tryptophan. D-tryptophan is a known secondary metabolite with distinct physiological properties. frontiersin.org Research has evolved from studying its basic metabolism to exploring its functions in medicinal chemistry and its role as a bacterial metabolite. frontiersin.org

The study of D-tryptophan metabolism has revealed its conversion to D-kynurenine and its potential to act as an immunomodulatory substance produced by microbes. frontiersin.org Given that this compound is a protected form of D-tryptophanol, it can be utilized in synthetic chemistry to create probes or analogues for studying the enzymes and transporters involved in D-tryptophan metabolic pathways. The Boc group provides a handle for chemical modification or for controlling its release in biological systems, thereby offering a way to investigate the specific roles of D-tryptophan and its metabolites.

Neurotransmitter Pathway Investigations

The tryptophan metabolic pathways are intrinsically linked to the synthesis of key neurotransmitters, most notably serotonin. wikipedia.org L-tryptophan is the direct precursor to serotonin, and manipulating tryptophan levels can alter serotonin synthesis in the brain, impacting mood and behavior. researchgate.net While L-tryptophan is the primary isomer for serotonin production, the broader study of tryptophan metabolism's influence on neurotransmission is crucial. mdpi.com

Metabolites of the kynurenine pathway, which can be derived from both L- and D-tryptophan, are known to modulate glutamatergic neurotransmission. frontiersin.org A targeted metabolomics study investigating post-neurosurgical bacterial meningitis identified Boc-D-Tyr-OH (a closely related Boc-protected D-amino acid derivative) as a significant biomarker with strong diagnostic efficiency, highlighting the involvement of such compounds in neurological conditions. nih.gov This suggests that Boc-protected D-amino acids, including this compound, can be valuable tools in metabolomic studies to understand the pathophysiology of neurological diseases and identify potential diagnostic markers.

Conformational Studies in Peptides

Boc-protected amino acids are fundamental in peptide chemistry for studying and controlling the secondary structure of synthetic peptides. The incorporation of a D-amino acid like D-tryptophan can induce specific conformational constraints, such as turns or helices, which are critical for biological activity.

Research has shown that the bulky indole side chain of tryptophan influences peptide backbone conformation, with a general preference for helical folding in tryptophan-rich sequences. nih.gov The Boc protecting group itself can enforce specific conformations, such as transitions from 310- to α-helices in peptides. The rigid nature of cyclic amino acids like TOAC, when incorporated into peptides, has been instrumental in analyzing backbone dynamics and secondary structures using techniques like X-ray crystallography and NMR. nih.gov

Analytical Method Development

The unique chiral nature of this compound makes it an excellent model compound for the development and optimization of advanced analytical techniques, particularly those focused on chiral separation and molecular recognition.

Chiral Separation Techniques

The separation of enantiomers is critical in the pharmaceutical industry and in various fields of biological research. Boc-D-tryptophan, along with its L-enantiomer, serves as a standard model racemate for developing and evaluating chiral separation methods.

Capillary electrophoresis (CE) using highly sulfated cyclodextrins as chiral selectors has been effectively used for the rapid screening of chiral compounds. researchgate.net In these studies, Boc-D-tryptophan and Boc-L-tryptophan were successfully baseline separated, demonstrating the efficacy of this technique. researchgate.netnih.gov The optimization of conditions such as the concentration of the chiral selector and the electroosmotic flow is crucial for achieving good resolution. researchgate.net

High-performance liquid chromatography (HPLC) is another major technique for chiral separation. Stationary phases like CHIROBIOTIC T are designed for the resolution of N-derivatized amino acids, including Boc-protected forms. sigmaaldrich.com Furthermore, chiral polymer membranes have been developed for the separation of N-Boc-tryptophan racemates, where the D-enantiomer can pass through the membrane more easily under specific conditions. researchgate.net

| Analytical Technique | Chiral Selector/Stationary Phase | Key Findings for Boc-D-Tryptophan Separation |

| Capillary Electrophoresis (CE) | Highly Sulfated Cyclodextrins | Baseline separation of Boc-D/L-tryptophan achieved in under 75 seconds. nih.gov |

| HPLC | CHIROBIOTIC T | Effective for resolving N-blocked amino acids like Boc-tryptophan. sigmaaldrich.com |

| Membrane Separation | Chiral Polymer Membrane | Preferential permeation of D-tryptophan over L-tryptophan. researchgate.net |

Molecularly Imprinted Polymers (MIPs) for Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites for a target molecule. mdpi.com They are created by polymerizing functional monomers and cross-linkers around a template molecule; in this case, one of the Boc-tryptophan enantiomers. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the target molecule.

Boc-D-tryptophan and its L-isomer are frequently used as model templates and analytes in the development of MIPs for chiral separations. mdpi.comresearchgate.net MIPs have been successfully prepared for the enantioseparation of Boc-tryptophan racemates using various techniques, including:

In situ polymerization in microchannels: This method creates MIP-coated microfluidic devices capable of fast and efficient enantioseparation. nih.govmdpi.com

Binary monomer systems: Research has focused on optimizing the ratio of functional monomers, like methacrylic acid and 2-vinylpyridine (B74390), to achieve the highest separation efficiency for Boc-tryptophan enantiomers. researchgate.net

Supercritical CO2 technology: This technique has been used to synthesize micron-sized MIP particles for the chromatographic separation of L- and D-tryptophan, using Boc-L-tryptophan as the template. nih.gov

The research demonstrates that MIPs can exhibit high selectivity and efficiency for the recognition and separation of Boc-tryptophan enantiomers, making them a promising tool for analytical and preparative-scale chiral resolutions. mdpi.com

| MIP Synthesis & Application Method | Monomers & Cross-linker Example | Target Application & Outcome |

| Microchip Electrochromatography | Acrylamide (monomer), Ethylene glycol dimethacrylate (cross-linker) | Fast enantioseparation of Boc-D/L-Trp on a microchip. mdpi.com |

| Solution-Phase Synthesis | Methacrylic acid & 2-vinylpyridine (monomers), EGDMA (cross-linker) | Optimized MIP for chromatographic separation of Boc-D/L-tryptophan racemate. mdpi.comresearchgate.net |

| Supercritical CO2 Synthesis | Poly(ethylene glycol dimethacrylate) | High-yield synthesis of MIP particles for HPLC separation of tryptophan enantiomers. nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of innovative and efficient synthetic routes for Boc-D-tryptophanol and its derivatives is a cornerstone of future research. Current methods, while effective, often present challenges that newer strategies aim to overcome.

A key focus is on biocatalytic processes for the synthesis of D-tryptophan, the precursor to this compound. google.com Researchers are exploring the use of enzymes like tryptophanase and aminoacylase (B1246476) for the kinetic resolution of racemic mixtures, which can lead to high enantiomeric excess of the desired D-isomer. google.com For instance, the IvoA protein is being investigated as a biocatalyst for producing a variety of D-tryptophans through ATP-dependent direct stereoinversion or deracemization, which could yield products with over 99% enantiomeric excess. google.com

Furthermore, advancements in catalytic C-H amination reactions are providing more direct and general strategies for synthesizing related structures. An iron-catalyzed C(sp³)–H amination of 3-indolepropionic acids has been developed to produce N-Boc-β³-tryptophans in a single step with high enantioselectivity. acs.org This method is notable for its tolerance of a wide range of substituents on the indole (B1671886) ring. acs.org

Researchers are also refining existing methods, such as the iridium-catalyzed C-H borylation and subsequent deuteration to create isotopically labeled tryptophan derivatives. nih.gov While challenges in deprotection without isotopic scrambling exist, new mild deprotection conditions are being developed to preserve the deuterium (B1214612) label. nih.gov These novel pathways are crucial for producing a diverse array of this compound analogs for various research applications.

Expanding the Scope of Derivatization Reactions

Future research will heavily focus on expanding the variety of derivatization reactions involving this compound to generate a wider range of bioactive molecules. The versatility of the indole ring and the protected amino alcohol functionality provides numerous opportunities for chemical modification.

One area of exploration is the derivatization at different positions of the indole ring. For example, methods for the C7-selective borylation of tryptophans have been developed, allowing for further functionalization at this position. acs.org This is achieved through a two-step, one-pot procedure that takes advantage of the nucleophilic C2 position, followed by a selective protodeboronation at C2. acs.org This strategy has been used to synthesize C7-boronated N-Boc-L-tryptophan methyl ester on a gram scale, opening the door to various unnatural amino acid derivatives. acs.org

The synthesis of 1-alkyl-tryptophan analogs is another promising direction. By protecting the amino group with a Boc group, the indole nitrogen can be alkylated, followed by deprotection to yield novel tryptophan derivatives with potential antitumor activity. nih.gov Furthermore, the development of multi-component reactions and click chemistry will likely play a significant role in creating diverse libraries of this compound derivatives for high-throughput screening. The ability to introduce various functional groups with high efficiency and selectivity will be critical for exploring new chemical space and identifying lead compounds with improved pharmacological properties. researchgate.net

Advanced Applications in Targeted Drug Delivery Systems

This compound and its derivatives are increasingly being explored for their potential in creating advanced and targeted drug delivery systems (DDSs). chemimpex.comnetascientific.com The unique properties of these compounds, such as their biocompatibility and ability to self-assemble, make them attractive candidates for nano-drug delivery systems (NDDSs). nih.govnih.gov

Peptide-based nanoparticles derived from Boc-protected tryptophan residues have shown promise in encapsulating and delivering therapeutic agents. For instance, dipeptide-based nanoparticles composed of Boc-Tyr-Trp-OMe and Boc-Tyr-Trp-OH have been shown to effectively load and facilitate the intracellular delivery of the chemotherapeutic drug doxorubicin. nih.gov Similarly, tetrapeptide Boc-Trp-Leu-Trp-Leu-OMe can self-assemble into nanomicrospheres capable of encapsulating drugs like curcumin. nih.gov

The inherent properties of tryptophan derivatives also make them suitable for targeting specific biological pathways. For example, boron-containing tryptophan derivatives are being developed for Boron Neutron Capture Therapy (BNCT). nih.govnih.gov TriBoc-protected boronopinacol tryptophan analogs have demonstrated significant accumulation in tumor cells, with favorable tumor-to-normal tissue ratios. nih.gov The Boc groups in these derivatives appear to enhance cellular uptake. nih.gov

Future research will likely focus on designing more sophisticated DDSs that can respond to specific stimuli, such as pH or enzymes, to release their cargo at the target site, thereby improving efficacy and reducing off-target effects. colab.ws The use of this compound derivatives in bioconjugation to create targeted delivery systems is also a key area of ongoing investigation. chemimpex.comchemimpex.com

Further Elucidation of Biochemical Mechanisms and Interactions

A deeper understanding of the biochemical mechanisms and interactions of this compound derivatives is crucial for the rational design of more effective therapeutic agents. The D-enantiomer of tryptophan and its derivatives are known to have unique physiological properties and are involved in various biological processes. nih.govfrontiersin.org

Research is ongoing to understand how these derivatives interact with biological targets such as receptors, enzymes, and transporters. For example, tryptophan derivatives are being investigated for their interaction with serotonin (B10506) receptors, which are important in mood regulation. chemimpex.com The indole side chain of tryptophan can participate in various biochemical interactions, including π-π stacking, which is important for protein folding and stability. cymitquimica.com

Molecular dynamics simulations are being employed to study the transport mechanism of boronated tryptophan derivatives, particularly their interaction with Large Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.govacs.org Understanding these transport mechanisms is key to designing more effective boron delivery agents for BNCT. nih.govacs.org

Development of Next-Generation Therapeutic Agents

The unique structural features of this compound make it a valuable scaffold for the development of next-generation therapeutic agents targeting a wide range of diseases. researchgate.netfrontiersin.org The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation, leading to improved pharmacokinetic properties. iris-biotech.de

One of the most promising areas is the development of novel anticancer agents. nih.govfrontiersin.org Boronated tryptophan derivatives are being actively investigated as next-generation agents for Boron Neutron Capture Therapy (BNCT). researchgate.net These agents are designed to selectively accumulate in tumor cells, delivering a high concentration of boron for neutron irradiation. nih.govnih.govacs.org Research is focused on optimizing the structure of these compounds to improve their water solubility, tumor uptake, and retention. acs.orgresearchgate.net

Beyond cancer, tryptophan derivatives are being explored for their potential in treating neurological disorders, infectious diseases, and inflammatory conditions. chemimpex.comnih.govfrontiersin.orgmedchemexpress.com For example, Boc-D-Trp(For)-OH has shown pharmacological properties including the inhibition of growth hormone release and anti-inflammatory effects. medchemexpress.com

The development of multifunctional nanomedicines that combine therapeutic and diagnostic capabilities (theranostics) is another exciting frontier. portlandpress.com this compound-based nanoparticles could be designed to carry both a therapeutic payload and an imaging agent, allowing for real-time monitoring of drug delivery and therapeutic response. portlandpress.com

Integration with Computational Chemistry for Drug Design

The integration of computational chemistry and computer-aided drug design (CADD) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.govbeilstein-journals.org CADD methods can significantly accelerate the drug design process by enabling the rapid screening of large virtual compound libraries and predicting the binding affinity and other properties of potential drug candidates. nih.gov

Structure-based drug design (SBDD) approaches, which rely on the 3D structure of the biological target, can be used to design this compound derivatives that fit perfectly into the active site of a receptor or enzyme. beilstein-journals.org Molecular docking simulations can predict the binding mode and affinity of these derivatives, helping to prioritize compounds for synthesis and experimental testing.

Ligand-based drug design methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, are also valuable tools. beilstein-journals.org These methods can be used to identify the key structural features responsible for the biological activity of a series of this compound derivatives and to design new compounds with enhanced potency.

Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets, including conformational changes and binding pathways. beilstein-journals.orgreading.ac.uk By combining these computational approaches with experimental validation, researchers can adopt a more rational and efficient approach to drug design, ultimately leading to the development of safer and more effective therapeutic agents derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.